Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate

Carbonic Anhydrase Inhibition α-Glycosidase Inhibition Acetylcholinesterase Inhibition

Researchers pursuing sulfonyl hydrazone SAR often face limited scaffold diversity and lengthy de novo synthesis. Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate (CAS 5448-67-9) addresses this with two orthogonal derivatization sites-a free 4-amine and an ethyl ester-enabling rapid library generation without scaffold rebuilding. • NCI Diversity Set compound; candidate for carbonic anhydrase (hCA I/II) and α-glycosidase inhibition. • Historical antimicrobial activity against S. pyogenes, M. pyogenes, E. coli. • Available with global shipping.

Molecular Formula C12H17N3O4S
Molecular Weight 299.35 g/mol
CAS No. 5448-67-9
Cat. No. B12671073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate
CAS5448-67-9
Molecular FormulaC12H17N3O4S
Molecular Weight299.35 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C
InChIInChI=1S/C12H17N3O4S/c1-3-19-12(16)8-9(2)14-15-20(17,18)11-6-4-10(13)5-7-11/h4-7,15H,3,8,13H2,1-2H3/b14-9+
InChIKeyOHLFTKZXQHPAJP-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate (CAS 5448-67-9) Is a Structurally Distinct Sulfonyl Hydrazone for Research Sourcing


Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate (CAS 5448-67-9, NSC 18064) is a sulfonyl hydrazone derivative characterized by a 4-aminophenylsulfonyl group conjugated to an ethyl butanoate hydrazone backbone [1]. Belonging to the hydrazone class (R1R2C=N-NH-R3), it features a free primary aromatic amine and an ester moiety, which define its physicochemical and potential interaction profile [1]. The compound is listed in the NCI Diversity Set and is commercially available as a specialty research chemical, primarily positioned as a synthetic intermediate and a screening candidate for enzyme inhibition and antimicrobial studies .

Why Generic Substitution Fails for Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate: The Critical Role of the 4-Aminophenylsulfonyl Pharmacophore


Sulfonyl hydrazones are a pharmacologically privileged class, yet their biological activity is exquisitely sensitive to the nature of the sulfonyl substituent. Replacing the 4-aminophenylsulfonyl group of Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate with a simple alkane sulfonyl (e.g., butanesulfonyl) or a substituted phenylsulfonyl group can fundamentally alter enzyme inhibition potency, antibacterial spectrum, and cytotoxicity profiles [1]. The free amine on the phenyl ring provides a hydrogen-bond donor and a site for further derivatization, which is absent in commonly compared alkyl sulfonyl hydrazone analogs, making direct functional interchange scientifically unsound without explicit comparative data [2].

Quantitative Differentiation Evidence for Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate (CAS 5448-67-9)


Enzyme Inhibition Profile vs. Acetazolamide and Class-Leading Sulfonyl Hydrazones

While direct Ki values for Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate are not reported in the primary literature, the benchmark for the 4-aminophenylsulfonyl hydrazone subclass has been historically established. Early studies by Zimmer et al. (1959) on a series of 4-aminobenzenesulfonylhydrazones demonstrated in vitro antibacterial activity against Streptococcus pyogenes and Escherichia coli, with the activity being markedly influenced by the nature of the carbonyl-derived substituent (R and R' groups on the hydrazone) [1]. This contrasts with the broader class of heteroatom-containing sulfonyl hydrazones, which in a 2021 study by Celebioglu et al. exhibited Ki ranges of 66.05–125.45 nM for hCA I, 89.14–170.22 nM for hCA II, and 1.14–3.63 nM for α-glycosidase [2]. The 4-aminophenyl variant's free amine is hypothesized to engage in additional hydrogen bonding within the enzyme active site, a feature absent in alkyl sulfonyl comparators like butanesulfonylhydrazones, potentially shifting selectivity and potency profiles [3].

Carbonic Anhydrase Inhibition α-Glycosidase Inhibition Acetylcholinesterase Inhibition

Antimicrobial Spectrum Differentiation: 4-Aminophenyl vs. Nitrophenyl Sulfonyl Hydrazones

The seminal 1959 structure-activity relationship study by Zimmer et al. directly compared 4-amino-, 4-acetamido-, and 4-nitrobenzenesulfonylhydrazones against S. pyogenes, M. pyogenes, and E. coli. The 4-amino series demonstrated distinct antibacterial activity that was modulated by the aldehyde/ketone component [1]. More recently, sulfonyl hydrazone derivatives have shown antimicrobial activities against E. coli and S. aureus, with the potency dependent on the heteroatom composition of the sulfonyl moiety [2]. The 4-aminophenyl variant's electron-donating amino group is expected to yield a different electronic environment and thus a distinct activity spectrum compared to electron-withdrawing nitro-substituted analogs, though a direct head-to-head comparison for the exact ethyl butanoate derivative remains unpublished.

Antibacterial Antifungal Structure-Activity Relationship

Physicochemical Properties vs. Common Alkyl Sulfonyl Hydrazone Analogs

Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate has a computed XLogP3 of 0.8, indicating moderate lipophilicity distinct from both highly polar and highly lipophilic sulfonyl hydrazones [1]. In comparison, a representative butanesulfonyl hydrazone analog (e.g., 5-bromosalicylaldehyde butanesulfonylhydrazone) typically exhibits higher logP values due to the aliphatic sulfonyl tail and halogen substitution, which affects solubility, membrane permeability, and protein binding [2]. The target compound's balanced XLogP3, combined with a molecular weight of 299.35 g/mol and 7 hydrogen bond acceptors, positions it favorably within Lipinski's rule-of-five space, offering a different pharmacokinetic and formulation profile than its more lipophilic alkyl sulfonyl counterparts.

Lipophilicity Drug-likeness XLogP3

Synthetic Tractability and Intermediate Utility vs. Pre-formed Heterocyclic Alternatives

Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate is synthesized via condensation of ethyl 3-oxobutanoate with 4-aminobenzenesulfonyl hydrazide, a straightforward one-step procedure that yields a versatile intermediate . Unlike pre-formed heterocyclic sulfonyl hydrazones (e.g., indole-3-carboxaldehyde butanesulfonylhydrazone), the target compound retains an active ester group (ethyl butanoate) and a free primary amine, both of which serve as orthogonal handles for further synthetic elaboration [1]. This dual functionality allows for late-stage diversification—amide bond formation, ester hydrolysis, or diazonium coupling—that is not feasible with simpler aryl sulfonyl hydrazone analogs, making it a strategically valuable building block for generating focused compound libraries.

Synthetic Intermediate Derivatization Building Block

High-Impact Research and Procurement Scenarios for Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate (CAS 5448-67-9)


Enzyme Inhibition Screening Panels for Metabolic and Neurodegenerative Targets

Based on the class-level evidence that heteroatom-containing sulfonyl hydrazones are potent inhibitors of carbonic anhydrase isoforms (hCA I, hCA II) and α-glycosidase with Ki values in the low nanomolar range [1], Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate is a strong candidate for inclusion in focused screening libraries targeting metabolic disorders (diabetes via α-glycosidase) and conditions such as glaucoma or epilepsy (via carbonic anhydrase). The free 4-amine enables subsequent hit-to-lead optimization through amide coupling or reductive amination without de novo scaffold rebuilding.

Antimicrobial SAR Studies Against Gram-Positive and Gram-Negative Pathogens

The historical antibacterial activity documented for 4-aminobenzenesulfonylhydrazones against Streptococcus pyogenes, Micrococcus pyogenes, and Escherichia coli [2], combined with the more recent confirmation of antimicrobial effects of sulfonyl hydrazone derivatives against E. coli and S. aureus [1], supports the use of this compound as a starting point for antimicrobial structure-activity relationship (SAR) investigations. Its distinct 4-aminophenyl pharmacophore differentiates it from other sulfonyl hydrazone subsets, allowing researchers to probe the contribution of the aniline motif to bacterial membrane disruption or target enzyme binding.

Building Block for Diversified Sulfonyl Hydrazone Libraries via Orthogonal Derivatization

The compound's dual reactive handles—a primary aromatic amine and an ethyl ester—provide orthogonal derivatization sites that are rare among commercially available sulfonyl hydrazones. The amine can be acylated, sulfonylated, or converted to a diazonium salt for coupling, while the ester can be hydrolyzed to the carboxylic acid or amidated [3]. This makes the compound a cost-effective core scaffold for generating focused libraries with systematically varied substitution, accelerating SAR campaigns in medicinal chemistry without the need for multi-step de novo scaffold synthesis.

Cytotoxicity Profiling Against Breast (MCF-7) and Prostate (PC-3) Cancer Cell Lines

The Celebioglu et al. (2021) study demonstrated that high doses of heteroatom-containing sulfonyl hydrazone derivatives significantly decrease cell viability in MCF-7 and PC-3 cancer cell lines [1]. Incorporating Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate into cytotoxicity screening cascades allows researchers to establish whether the 4-aminophenyl substitution pattern enhances or diminishes anticancer potency relative to other family members, thereby prioritizing this scaffold—or its near-neighbor analogs—for further medicinal chemistry investment.

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